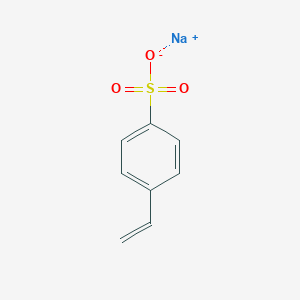

Sodium 4-vinylbenzenesulfonate

Description

Significance as a Monomer in Functional Polymer Synthesis

The primary significance of Sodium 4-vinylbenzenesulfonate as a monomer lies in its ability to generate functional polymers with tailored properties. pengnuochemical.com The incorporation of this monomer into a polymer backbone introduces strong anionic sulfonate groups, which can dramatically alter the characteristics of the final material. ontosight.ai

One of the key applications is in the synthesis of polyelectrolytes, which are polymers with repeating electrolyte groups. acs.org Homopolymers of this compound, i.e., poly(this compound), are strong polyelectrolytes with high charge density. researchgate.net These are utilized in various fields; for instance, they can act as dispersants, and flocculants. smolecule.com

Copolymerization of this compound with other monomers allows for the creation of materials with a combination of properties. For example, copolymers with hydrophobic monomers like styrene (B11656) can result in amphiphilic polymers that are useful as stabilizers in emulsion polymerization. fengchengroup.comontosight.ai The resulting latexes, for instance in styrene-butadiene rubber (SBR) formulations, exhibit enhanced stability. Furthermore, the copolymerization with monomers like vinyl acetate (B1210297) has been explored to create random anionic copolymers with both hydrophilic and ion-exchange sites, which have potential applications in membrane technology. tandfonline.com

The functional polymers derived from this monomer are also crucial in the development of materials for ion-exchange resins due to the high ion-exchange capacity imparted by the sulfonate groups. Research has also delved into their use in more advanced applications, such as in the preparation of polymer electrolyte membranes for fuel cells and in biomedical applications where the sulfonate groups can mimic the structure of certain biological molecules. tandfonline.com

Historical Context and Evolution of Research

The study of polyelectrolytes, the class of polymers to which poly(this compound) belongs, has a history stretching back approximately a century. encyclopedia.pub The synthesis of polymers from vinyl monomers through radical polymerization has been a cornerstone of polymer science for many decades. Initially, the polymerization of this compound was primarily achieved through conventional free radical polymerization techniques. tandfonline.com These methods are effective in producing high molecular weight polymers but offer limited control over the polymer architecture, such as molecular weight distribution (polydispersity). researchgate.net

A significant evolution in the research of this compound polymerization came with the advent of controlled radical polymerization (CRP) techniques. Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully employed to synthesize poly(this compound) with well-defined molecular weights and narrow polydispersity indices. researchgate.netresearchgate.net For instance, RAFT polymerization has been used to produce poly(this compound) with a polydispersity as low as 1.01 to 1.03. This level of control is crucial for applications where precise polymer characteristics are required to ensure performance.

Research has also focused on the synthesis of the monomer itself, which can be prepared through the sulfonation of styrene, followed by neutralization with a sodium base. smolecule.com The investigation into different polymerization conditions, such as the use of various initiators and solvents, has also been a continuous area of study to optimize the polymerization process and the properties of the resulting polymers. ijacskros.com More recent research has explored novel initiation methods, such as the use of graphene oxide as a radical initiator for the polymerization of this compound.

Table 2: Overview of Polymerization Methods for this compound

| Polymerization Method | Key Features | Resulting Polymer Properties |

|---|---|---|

| Free Radical Polymerization | Simple, uses conventional radical initiators. | High molecular weight, broad molecular weight distribution (polydispersity > 1.5). |

| RAFT Polymerization | Controlled/living polymerization, allows for synthesis of block copolymers. | Controlled molecular weight, narrow polydispersity (as low as 1.01-1.03). |

| ATRP | Controlled polymerization, sensitive to reaction conditions. | Well-controlled in mixed solvent systems (e.g., water/methanol), polydispersity as low as 1.26. |

| Electroinitiated Polymerization | Polymerization is initiated by an electrical potential. | Forms a polymer layer on the electrode surface. |

This table contains data sourced from multiple references. tandfonline.comresearchgate.netresearchgate.netmdpi.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2695-37-6 |

|---|---|

Molecular Formula |

C8H8NaO3S |

Molecular Weight |

207.20 g/mol |

IUPAC Name |

sodium;4-ethenylbenzenesulfonate |

InChI |

InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11); |

InChI Key |

OMSKWMHSUQZBRS-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)O.[Na] |

Other CAS No. |

2695-37-6 25704-18-1 |

physical_description |

DryPowde |

Pictograms |

Irritant |

Related CAS |

25704-18-1 |

Synonyms |

4-Vinylbenzenesulfonic acid sodium salt |

Origin of Product |

United States |

Synthesis Methodologies for Poly Sodium 4 Vinylbenzenesulfonate and Its Copolymers

Radical Polymerization Approaches

Radical polymerization is a principal method for synthesizing poly(sodium 4-vinylbenzenesulfonate) (PSSNa). This section details various radical polymerization techniques, including free radical, controlled radical, electroinitiated, and precipitation polymerization.

Free Radical Polymerization of this compound

Free radical polymerization of this compound (NaSS) is a common and straightforward method to produce high molecular weight PSSNa. sigmaaldrich.com This process is typically initiated by thermal or chemical means, generating free radicals that propagate through the vinyl groups of the NaSS monomers.

A variety of initiators can be employed, with the choice depending on the desired reaction conditions, such as the solvent and temperature. For aqueous systems, water-soluble initiators like potassium persulfate (K₂S₂O₈) are often used. sigmaaldrich.comiafor.org Organic-soluble initiators, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) and benzoyl peroxide (BPO), are suitable for polymerizations in organic solvents or in aqueous/organic mixtures. sigmaaldrich.comsemanticscholar.orgmdpi.com

One study demonstrated that graphene oxide (GO) can act as a radical initiator for the polymerization of NaSS in an aqueous solution without any additional initiators. acs.orgornl.govnih.govresearchgate.net The polymerization is thermally induced at 75 °C, and the yield of the resulting polymer increases with higher concentrations of GO. acs.org However, this method results in a polymer with a broad molecular weight distribution, indicating an ill-controlled polymerization. acs.org

The reaction kinetics of the free radical copolymerization of NaSS with acrylamide (B121943) in an aqueous solution have been studied. researchgate.net The homopolymerization of acrylamide was found to be faster than that of NaSS, and both homopolymerization rates were higher than the copolymerization rates at any given monomer feed ratio. researchgate.net

Table 1: Initiators for Free Radical Polymerization of this compound

| Initiator | Solvent System | Reference |

| Potassium Persulfate (K₂S₂O₈) | Water | iafor.org |

| Ammonium (B1175870) Persulfate (APS) | Water | ijacskros.com |

| Benzoyl Peroxide (BPO) | Water/DMF | mdpi.com |

| Graphene Oxide (GO) | Water | acs.orgresearchgate.net |

Controlled Radical Polymerization Techniques (RAFT, ATRP) in this compound Polymerization

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over the molecular weight, architecture, and dispersity of the resulting polymers.

RAFT Polymerization: RAFT polymerization of NaSS allows for the synthesis of PSSNa with a controlled molecular weight and a very narrow polydispersity (Mw/Mn between 1.01 and 1.03). acs.orgornl.govresearchgate.net This technique has been successfully employed using graphene oxide as a radical initiator in the absence of other initiators. acs.orgornl.govresearchgate.net Amphiphilic diblock copolymers of poly(furfuryl methacrylate) and PSS have also been prepared via RAFT polymerization, where a poly(furfuryl methacrylate) macro-RAFT agent is used. nih.gov Similarly, a combination of ring-opening polymerization and xanthate-mediated RAFT polymerization has been used to create ionic block copolymers of polycaprolactone (B3415563) and PSS. rsc.org

ATRP: ATRP has been utilized for the surface-initiated grafting of NaSS from cellulose (B213188) nanocrystals. acs.org In this process, an ATRP initiator is first attached to the reducing ends of the cellulose nanocrystals. Subsequently, NaSS is polymerized from these initiator sites in the presence of a copper catalyst (CuBr/2,2′-bipyridyl), resulting in asymmetrically grafted cellulose nanocrystals. acs.org

Table 2: Comparison of Free Radical and Controlled Radical Polymerization of this compound

| Polymerization Technique | Control over Molecular Weight | Polydispersity (Mw/Mn) | Initiator/Catalyst System | Reference |

| Free Radical Polymerization | Poor | Broad | Graphene Oxide | acs.org |

| RAFT Polymerization | Excellent | 1.01 - 1.03 | Graphene Oxide/RAFT Agent | acs.orgornl.govresearchgate.net |

| ATRP | Good | Narrow | CuBr/2,2′-bipyridyl | acs.org |

Electroinitiated Polymerization Mechanisms

Electroinitiated polymerization offers an alternative route to synthesize PSSNa. This method involves the direct electrochemical oxidation or reduction of the monomer at an electrode surface to generate radical species that initiate polymerization.

Studies have shown that NaSS can undergo electroinitiated polymerization in dimethylformamide (DMF). mdpi.comresearchgate.netresearchgate.net The polymerization occurs close to the electrode surface, leading to the formation of a polymeric film. mdpi.comresearchgate.netresearchgate.netsciprofiles.com The presence of phenolic compounds can influence this process. While phenols can initiate polymerization, they can also act as terminating agents, leading to the formation of lower molecular weight polymers with increased solubility. mdpi.com The addition of NaSS to solutions containing phenols has been observed to suppress the typical deactivation of the electrode surface, suggesting that the polymerization of NaSS effectively coats the electrode and prevents fouling. mdpi.comresearchgate.netresearchgate.netsciprofiles.com

The main pathway for electroinitiated polymerization of NaSS, both alone and in the presence of a phenolic compound, involves the formation of radical cations from the monomer, which then propagate to form the polymer chain. researchgate.net

Precipitation Polymerization Strategies

Precipitation polymerization is a technique where the polymerization is carried out in a solvent in which the monomer is soluble, but the resulting polymer is insoluble. This leads to the precipitation of the polymer as it is formed.

This method has been used to develop poly(styrene-co-4-vinylbenzenesulfonic acid) copolymer nanoparticle ion exchangers. researchgate.net The polymerization process is influenced by several factors, including reaction time, temperature, initiator concentration, solvent polarity, and comonomer composition. researchgate.net Another study utilized distillation-precipitation polymerization to create high surface area zwitterionic polymeric nanoparticles using NaSS as the monomer and N,N′-methylenebis(acrylamide) as a cross-linking agent. figshare.com

A "solubility controlled" free radical polymerization of NaSS in water/DMF solutions has been reported, followed by a fiber precipitation method for polymer extraction and purification. mdpi.com This approach yields a clean homopolymer with relatively low dispersities and high molecular weights, without the need for a controlled atmosphere. mdpi.com

Copolymerization and Grafting Techniques

Copolymerization and grafting are versatile techniques to modify the properties of PSSNa by incorporating other monomer units or attaching PSSNa chains to existing polymer backbones.

Copolymerization with Acrylate (B77674) and Acrylic Acid Monomers

PSSNa can be readily copolymerized with various acrylate and acrylic acid monomers to produce functional copolymers with a range of properties.

For instance, copolymers of NaSS and acrylic acid have been synthesized via free radical polymerization in an aqueous solution using potassium persulfate as the initiator. iafor.org These copolymers have applications as scale inhibitors in industrial cooling water systems. iafor.org The reaction kinetics of the copolymerization of NaSS and acrylamide have been investigated, revealing complex reaction behavior with two distinct rate regimes. researchgate.netresearchgate.net

Graft copolymerization of NaSS onto sodium alginate has been achieved through free radical polymerization, in conjunction with acrylic acid, to create a superabsorbent hydrogel nanocomposite. Similarly, NaSS has been graft copolymerized onto carboxymethyl cellulose using a persulfate initiator in an aqueous medium. ijacskros.comresearchgate.netresearchgate.net The grafting parameters, such as monomer and initiator concentration, temperature, and reaction time, significantly influence the grafting efficiency and the properties of the resulting copolymer. researchgate.netresearchgate.net

Furthermore, proton-conductive polyacrylate membranes have been developed through UV-initiated copolymerization of acrylonitrile, NaSS, and acrylic acid. lmaleidykla.lt

Graft Copolymerization onto Carbohydrate Polymers (e.g., Sodium Alginate, Carboxymethyl Cellulose)

Graft copolymerization of this compound (SVBS) onto carbohydrate polymers is a widely employed method to impart new functionalities, such as ion-exchange capacity and enhanced hydrophilicity, to these natural macromolecules. This process typically involves the use of free-radical polymerization techniques.

In a representative approach, sodium alginate (SA), a naturally occurring polysaccharide, has been functionalized by grafting SVBS onto its backbone. mdpi.com This is achieved through a free-radical polymerization process initiated by species like ceric ammonium nitrate (B79036) (CAN) or ammonium persulfate (APS). mdpi.com The grafting of SVBS onto SA results in the formation of SA-g-SVBS copolymers. mdpi.com Research has shown that the maximum grafting and grafting efficiency for SA-g-SVBS can reach 84.38% and 65.44%, respectively, under optimized conditions, which include a reaction temperature of 60 °C, an SVBS concentration of 3.5 mmol, an APS concentration of 0.036 mmol, and a reaction time of 120 minutes. mdpi.com Similarly, hydrogel composites of sodium alginate-g-(polyacrylicacid-co-Sodium 4-vinylbenzenesulfonate)/zinc oxide have been synthesized, demonstrating the versatility of this grafting approach.

Carboxymethyl cellulose (CMC), another cellulose derivative, has also been a substrate for graft copolymerization with SVBS. ijacskros.comresearchgate.net The process utilizes initiators like ammonium persulfate (APS) and potassium persulfate (KPS) in an aqueous medium. ijacskros.com The effects of various reaction parameters, including monomer concentration, initiator concentration, temperature, and reaction time, on the grafting process have been systematically investigated. ijacskros.comresearchgate.net For instance, in the grafting of SVBS onto CMC using KPS as an initiator, the percentage of grafting (%G) and grafting efficiency (%GE) were found to reach maximum values of 94.24% and 85.27%, respectively, at an SVBS concentration of 3.0 mmol. ijacskros.com

The site-specific grafting of polymers onto cellulose nanocrystals (CNCs) represents a more advanced approach. Researchers have developed methods for the preferential growth of polymer chains from the ends of CNCs, leading to the formation of "patchy" nanocrystals. upc.edu This has been achieved by polymerizing monomers like this compound from initiator-modified CNCs via surface-initiated atom transfer radical polymerization (SI-ATRP). nih.gov This technique allows for precise control over the location of the grafted polymer chains, opening up possibilities for creating complex, hierarchical structures. nih.gov

Grafting onto Carbon-Based Materials (e.g., Graphene Oxide, Carbon Black)

The functionalization of carbon-based materials with poly(this compound) (PSVBS) through graft copolymerization has been explored to enhance their dispersibility in aqueous media and to introduce ionic functionalities. Graphene oxide (GO) has emerged as a particularly interesting substrate in this context.

A notable finding is that GO itself can act as a radical initiator for the polymerization of this compound, eliminating the need for an external initiator. acs.orgornl.gov This intrinsic initiating ability of GO has been utilized for both free radical and controlled radical polymerization of SVBS. acs.orgornl.gov In the absence of a conventional initiator, the polymerization is believed to be a thermally induced autopolymerization, with the presence of GO significantly increasing the polymer yield compared to control reactions without GO. acs.org

Reversible addition-fragmentation chain transfer (RAFT) polymerization has been successfully employed to graft PSVBS from the surface of GO. acs.orgresearchgate.net This method allows for the synthesis of PSVBS-grafted GO composites with controlled molecular weights and narrow polydispersity, typically ranging from 1.01 to 1.03. acs.orgornl.gov The amount of grafted polymer can be substantial, with one study reporting a graft amount of up to 7 wt% after 40 hours of reaction. researchgate.net

Atom transfer radical polymerization (ATRP) is another powerful technique for grafting PSVBS onto carbon materials. In one approach, GO is first functionalized with an ATRP initiator, and then SVBS monomers are polymerized from the surface. researchgate.net This method has been shown to yield a higher amount of grafted polymer (31 wt%) compared to free radical polymerization (FRP) under similar conditions (22.5 wt%). researchgate.net The thickness of the grafted polymer layer on the GO sheets was also found to be greater with ATRP (6 nm) than with FRP (2.1 nm), as measured by atomic force microscopy. researchgate.net

Beyond graphene oxide, other carbon materials like carbon spheres have also been modified with PSVBS. nih.gov In a typical "grafting from" approach, an azo initiator is first immobilized on the surface of the carbon spheres. Subsequently, SVBS monomers are polymerized from the surface, resulting in the formation of anionic spherical polyelectrolyte brushes with a core-shell structure. nih.gov

Grafting onto Polymeric Substrates (e.g., Polyurethane, Poly(vinylidene fluoride), Cellulose Acetate)

Grafting this compound (SVBS) onto various polymeric substrates is a key strategy for modifying their surface properties, in particular to enhance hydrophilicity, introduce ion-exchange capabilities, and improve biocompatibility.

A notable example is the grafting of SVBS onto dehydrofluorinated poly(vinylidene fluoride) (PVDF). This process results in a poly(vinylidene fluoride)-graft-poly(this compound) copolymer (PVDF-g-PSVBS). The introduction of the sulfonate groups from SVBS significantly alters the properties of the PVDF membrane.

Cellulose acetate (B1210297), a derivative of the natural polymer cellulose, has also been used as a substrate for graft copolymerization. While specific examples with SVBS are less detailed in the provided context, the general principles of grafting onto cellulose-based materials are well-established.

The overarching goal of grafting SVBS onto these polymeric substrates is to create new materials with tailored properties that are not achievable with the individual homopolymers. The covalent bonding of the PSVBS chains to the substrate polymer ensures the permanence of the modification.

Design of Block Copolymers

Block copolymers containing poly(this compound) (PSVBS) segments are synthesized to combine the properties of the anionic, hydrophilic PSVBS block with those of another polymer block, which can be neutral, hydrophobic, or cationic. This design allows for the creation of amphiphilic or double-hydrophilic macromolecules that can self-assemble into various nanostructures in solution.

Reversible addition-fragmentation chain transfer (RAFT) polymerization is a prevalent and effective method for synthesizing well-defined block copolymers of SVBS. nih.govrsc.orgnih.govacs.org For instance, poly(ethylene glycol)-block-poly(sodium 4-styrenesulfonate) (PEG-b-PSVBS) copolymers have been prepared via RAFT polymerization. nih.govacs.org In this process, a PEG-based macro-chain transfer agent (PEG-CTA) is used to initiate the polymerization of SVBS, resulting in block copolymers with narrow molecular weight distributions (polydispersity index ≤ 1.21). nih.govacs.org

Another example involves the synthesis of amphiphilic diblock copolymers of poly(furfuryl methacrylate) (PFMA) with either cationic poly(2-(methacryloyloxy)ethyltrimethyl ammonium chloride) (PFMA-b-PMTAC) or anionic PSVBS (PFMA-b-PSVBS). nih.gov These were also prepared using RAFT polymerization with a PFMA macro-RAFT agent. nih.gov Similarly, block copolymers of polycaprolactone (PCL) with PSVBS (PCL-b-PSVBS) have been synthesized through a combination of ring-opening polymerization (ROP) of ε-caprolactone and xanthate-mediated RAFT polymerization of SVBS. rsc.org

The direct synthesis of hydrophilic block copolymers in aqueous solution via RAFT has also been demonstrated. acs.org A dithioester-capped PSVBS homopolymer can act as a macro-chain transfer agent for the polymerization of a second monomer, such as sodium 4-vinylbenzoate, to form a diblock copolymer directly in water. acs.org

These block copolymers exhibit interesting solution behaviors, such as the formation of micelles. For example, PCL-b-PSVBS forms micelles in a mixture of dimethylformamide and water. rsc.org The combination of different polymer blocks allows for the creation of functional materials, such as self-healable and fluorescent hydrogels, by incorporating these block copolymers into a polyacrylamide network. rsc.org

Optimization of Polymerization Conditions

The synthesis of poly(this compound) and its copolymers is highly dependent on the reaction conditions. Optimizing these parameters is crucial for controlling the polymer's molecular weight, polydispersity, and, in the case of graft copolymers, the grafting efficiency.

Influence of Initiator Concentration and Type

The concentration and type of initiator play a critical role in the free-radical polymerization of this compound (SVBS). In the graft copolymerization of SVBS onto carboxymethyl cellulose (CMC), the initiator concentration significantly affects the percentage of grafting. ijacskros.comresearchgate.net For instance, when using potassium persulfate (KPS) as an initiator, the grafting percentage increases with initiator concentration up to an optimal point, after which it may decrease. researchgate.net This decrease can be attributed to an increased rate of termination reactions at higher initiator concentrations.

The type of initiator also influences the polymerization process. Common initiators for the aqueous polymerization of SVBS and its grafting onto substrates like sodium alginate and CMC include ammonium persulfate (APS) and potassium persulfate (KPS). mdpi.comijacskros.com In some systems, ceric ammonium nitrate (CAN) has also been used. mdpi.com For controlled radical polymerization techniques like RAFT, a thermal initiator such as 4,4'-azobis(4-cyanovaleric acid) (ACVA) is often used in conjunction with a chain transfer agent. nih.govacs.org

A unique case is the use of graphene oxide (GO) as a radical initiator for SVBS polymerization. acs.orgornl.gov This eliminates the need for a conventional chemical initiator. The polymerization in this case is believed to be initiated by radicals generated on the GO surface. acs.org

The following table summarizes the effect of initiator concentration on the grafting of SVBS onto CMC using KPS as an initiator.

Effects of Monomer Concentration and Ratio

The concentration of the this compound (SVBS) monomer is a key factor influencing the outcome of its polymerization, particularly in graft copolymerization. Studies on grafting SVBS onto carboxymethyl cellulose (CMC) have shown that the percentage of grafting generally increases with an increase in the monomer concentration up to a certain point. ijacskros.comresearchgate.net For example, with potassium persulfate as the initiator, the percentage of grafting (%G) and grafting efficiency (%GE) for CMC-g-SVBS reached maximum values of 94.24% and 85.27%, respectively, at an SVBS concentration of 3.0 mmol. ijacskros.com A further increase in monomer concentration can sometimes lead to a decrease in grafting efficiency due to the increased likelihood of homopolymerization of SVBS in the solution. ijacskros.com

The table below illustrates the effect of SVBS monomer concentration on the grafting parameters for the graft copolymerization onto CMC.

Role of Reaction Temperature and Time

The reaction temperature and duration are critical parameters in the synthesis of poly(this compound) (PSSNa) and its copolymers, significantly influencing polymerization rates, molecular weight, and grafting efficiency. The specific conditions are often tailored to the polymerization method, initiator, and the desired properties of the final polymer.

In the free-radical graft copolymerization of this compound (SVBS) onto carboxymethyl cellulose (CMC), the reaction temperature plays a crucial role. researchgate.netijacskros.com Studies have shown that as the temperature increases from 50°C to 65°C, the percentage of grafting (%G) is significantly enhanced. researchgate.netijacskros.com This is attributed to the increased rate of decomposition of the initiator (like potassium persulfate or ammonium persulfate), which generates more free radicals, and enhances the rate of initiation and propagation of the graft reaction. ijacskros.com However, a further increase in temperature beyond this optimum can lead to a reduction in %G. researchgate.netijacskros.com This decrease is caused by rapid collisions between the components, which may increase the rate of termination reactions and favor the formation of homopolymers instead of the desired graft copolymer. researchgate.netijacskros.com

The reaction time also directly affects the grafting parameters. For the same CMC-g-SVBS system, the percentage of grafting increases with time, reaching an optimal point before potentially declining. researchgate.net For instance, one study identified 150 minutes as an effective reaction time at 65°C. researchgate.net

In Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique, the temperature and time are carefully selected to achieve well-defined polymers. For the synthesis of poly(ethylene glycol)-block-poly(this compound) (PEG-b-PSSNa) copolymers, a typical condition involves carrying out the polymerization at 70°C for 5 hours. nih.govacs.org Similarly, in the RAFT polymerization of dimethylacrylamide (DMA) in aqueous solutions, reaction rates show an expected increase as the temperature is raised from 60°C to 70°C and 80°C. google.com In another example, the RAFT polymerization of 4-vinylbenzenesulfonyl fluoride (B91410) was conducted at 60°C for 24 hours. chemrxiv.org

For the free radical polymerization of sodium 4-styrenesulfonate (NaSS) in a water/N,N-dimethylformamide solution using benzoyl peroxide as an initiator, a two-step temperature process has been employed. mdpi.com A pre-polymerization step is conducted at 90°C, followed by a 16-hour polymerization period at 105°C to ensure high conversion. mdpi.com The initial, lower temperature prevents rapid decomposition of the initiator and potential boiling of the water. mdpi.com

Copolymerization of NaSS with acrylic acid has been performed at 70°C for 3 hours to synthesize a scale inhibitor. iafor.org In the synthesis of anionic spherical polyelectrolyte brushes, polymerization of this compound from an initiator-immobilized core was carried out at 60°C for 6 hours. mdpi.com It has also been noted that for preparing consistent and homogeneous membranes from poly(vinylidene fluoride)-graft-poly(this compound) (PVDF-g-PSSVBS), the annealing temperature should be kept below 60°C.

Table 1: Influence of Temperature and Time on PSSNa Synthesis

| Polymerization Method | Comonomer(s) (if any) | Temperature (°C) | Time | Key Findings/Observations | Reference |

|---|---|---|---|---|---|

| Graft Copolymerization | Carboxymethyl cellulose | 50-70 | 150 min | Grafting percentage increases up to 65°C, then decreases. | researchgate.netijacskros.com |

| Free Radical Polymerization | Acrylic acid | 70 | 3 hr | Successful synthesis of PAA-co-NaSS copolymer. | iafor.org |

| RAFT Polymerization | Poly(ethylene glycol) | 70 | 5 hr | Synthesis of well-defined PEG-b-PSSNa copolymers. | nih.govacs.org |

| RAFT Polymerization | Dimethylacrylamide | 60, 70, 80 | Up to 9.5 hr | Polymerization rates increased with increasing temperature. | google.com |

| Free Radical Polymerization | None | 90 then 105 | 17-22 hr | Two-step temperature process to control initiator decomposition and achieve high conversion. | mdpi.com |

| Surface-Initiated Polymerization | None (from azo initiator-immobilized Carbon Spheres) | 60 | 6 hr | Synthesis of anionic spherical polyelectrolyte brushes. | mdpi.com |

Impact of Solvent Systems

The choice of solvent system is a determining factor in the synthesis of poly(this compound) and its copolymers, affecting monomer and polymer solubility, polymerization kinetics, and the properties of the resulting material. Due to the ionic nature of the sulfonate group, aqueous systems are commonly employed, but organic solvents and mixed solvent systems are also utilized depending on the specific polymerization technique and the hydrophobicity of comonomers.

Water is a prevalent solvent for the polymerization of this compound, particularly in free-radical and controlled radical polymerization methods. nih.govacs.orgiafor.orgmdpi.comresearchgate.net For instance, the RAFT polymerization of this compound to form block copolymers with poly(ethylene glycol) is effectively carried out in water. nih.govacs.org Similarly, the free-radical copolymerization of NaSS with acrylamide to form polyelectrolytes is conducted in deionized water. mdpi.com The use of an aqueous medium is advantageous for its low cost and environmental friendliness. researchgate.net

However, the polarity of the solvent can have significant effects. acs.org In some cases, organic solvents are necessary or preferred. Dimethyl sulfoxide (B87167) (DMSO) has been used as a solvent for the synthesis of anionic spherical polyelectrolyte brushes by polymerizing this compound from an initiator-modified carbon sphere. mdpi.com N,N-dimethylformamide (DMF) is another common organic solvent. It has been used for the RAFT polymerization of 4-vinylbenzenesulfonyl fluoride (a precursor to sulfonate-containing polymers) and in studies of the electrochemical polymerization of phenols in the presence of this compound. chemrxiv.orgmdpi.com

Mixed solvent systems are often employed to balance the solubility of different monomers and initiators and to control polymerization kinetics. A combination of water and N,N-dimethylformamide (DMF) was used for the inexpensive free radical polymerization of sodium 4-styrenesulfonate. mdpi.com In this system, the ratio of water to DMF influenced the point at which the polymer precipitated from the solution during polymerization. mdpi.com In another study, the RAFT polymerization of pentafluorophenyl 4-vinylbenzene sulfonate (PFPVS), an activated ester monomer, was investigated in THF. sci-hub.se For the synthesis of block copolymers via RAFT, a 0.1 M NaNO₃ aqueous solution containing 20% v/v acetonitrile (B52724) was used as an eluent for gel permeation chromatography (GPC) analysis, highlighting the use of mixed systems in polymer characterization. nih.gov

The choice of solvent also plays a role in subsequent modification reactions. For example, post-polymerization modification of a poly(4-vinylbenzenesulfonyl fluoride) polymer with various amines was carried out in DMSO. chemrxiv.org

Table 2: Solvent Systems Used in PSSNa Synthesis

| Polymerization Method | Solvent(s) | Monomer(s) | Reference |

|---|---|---|---|

| Free Radical Copolymerization | Distilled Water | This compound, Acrylic acid | iafor.org |

| Free Radical Copolymerization | Deionized Water | This compound, Acrylamide | mdpi.com |

| Surface-Initiated Polymerization | Dimethyl sulfoxide (DMSO) | This compound | mdpi.com |

| RAFT Polymerization | Water | This compound, PEG-CTA | nih.govacs.org |

| RAFT Polymerization | N,N-dimethylformamide (DMF) | 4-vinylbenzene sulfonyl fluoride | chemrxiv.org |

| Electrochemical Polymerization Study | N,N-dimethylformamide (DMF) | Phenol, this compound | mdpi.com |

| RAFT Polymerization | Tetrahydrofuran (THF) | Pentafluorophenyl 4-vinylbenzene sulfonate | sci-hub.se |

| Free Radical Polymerization | Water/N,N-dimethylformamide (DMF) | Sodium 4-styrenesulfonate | mdpi.com |

Advanced Characterization of Poly Sodium 4 Vinylbenzenesulfonate and Derived Materials

Spectroscopic Analysis of Polymeric Structures

Spectroscopic techniques are indispensable for confirming the successful polymerization of sodium 4-vinylbenzenesulfonate and for characterizing the intricate structures of the resulting polymers and copolymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In the ¹H NMR spectrum of copolymers containing this compound, the aromatic protons typically appear as doublets around 7.5 ppm and 6.74 ppm. rsc.org The vinyl group protons of the monomer, which are consumed during polymerization, are observed at approximately 5.85 and 5.28 ppm. rsc.org The disappearance of these vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone are clear indicators of successful polymerization. For instance, in copolymers of poly(furfuryl methacrylate) and poly(this compound), ¹H NMR analysis confirms the formation of the block copolymer structure. nih.gov Similarly, the synthesis of copolymers with acrylic acid has been confirmed using ¹H NMR. iafor.org

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the polymer. The aromatic carbons of the vinylbenzenesulfonate unit give rise to signals between 110 and 150 ppm. rsc.org Specifically, the carbons in the benzene (B151609) ring are found at approximately 128 and 138 ppm, while the vinyl carbon attached to the aromatic ring appears around 143 ppm. rsc.org The terminal carbon of the vinyl group is shifted downfield to about 50 ppm. rsc.org The successful synthesis of a sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide-based monomer was verified by assigning the signals in the ¹³C NMR spectrum, including the quaternary carbons in the aromatic ring and the carbons of the vinyl group. rsc.org

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound Monomer and its Polymer

| Nucleus | Functional Group | Monomer Chemical Shift (ppm) | Polymer Chemical Shift (ppm) | Reference |

| ¹H | Aromatic Protons | ~7.5 (d), ~6.74 (dd) | Broad signals in aromatic region | rsc.org |

| ¹H | Vinyl Protons | ~5.85 (d), ~5.28 (d) | Absent | rsc.org |

| ¹³C | Aromatic Carbons | ~128, ~138 | Broad signals in aromatic region | rsc.org |

| ¹³C | Vinyl Carbon (-CH=) | ~143 | Incorporated into polymer backbone | rsc.org |

| ¹³C | Vinyl Carbon (=CH₂) | ~115 | Incorporated into polymer backbone | rsc.org |

| d: doublet, dd: doublet of doublets |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in poly(this compound) and its derivatives, thereby confirming polymerization and subsequent modifications.

The FTIR spectrum of PSS is characterized by several key absorption bands. The symmetric and antisymmetric stretching vibrations of the sulfonate group (SO₃⁻) are typically observed around 1034 cm⁻¹ and 1072 cm⁻¹, respectively. The C-S stretching vibration appears at approximately 664 cm⁻¹. researchgate.net Aromatic C-H out-of-plane bending is seen at about 836 cm⁻¹. researchgate.net In copolymers, the presence of these characteristic PSS bands alongside bands from the comonomer confirms the formation of the copolymer. nih.govresearchgate.net For example, in hydrogels made from this compound and [2-(Methacryloyloxy)ethyl]trimethylammonium chloride, FTIR is used to characterize the final product. researchgate.net

The polymerization process can be monitored by the disappearance of the vinyl C=C stretching vibration, which is present in the monomer. ias.ac.in In a study on copolymers of acrylic acid and this compound, the peak at 1714 cm⁻¹ corresponding to the C=O stretching of acrylic acid was clearly visible, while the C=C stretching peaks of the monomers were absent, indicating their incorporation into the polymer backbone. iafor.org Similarly, in the synthesis of amphiphilic diblock copolymers, FTIR analysis was used alongside ¹H NMR to confirm the formation of the desired block copolymer. nih.gov

Table 2: Key FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~1072 | Antisymmetric Stretching | Sulfonate (SO₃⁻) | researchgate.net |

| ~1034 | Symmetric Stretching | Sulfonate (SO₃⁻) | researchgate.net |

| ~836 | Out-of-plane Bending | Aromatic C-H | researchgate.net |

| ~664 | Stretching | C-S | researchgate.net |

Raman Spectroscopy in Polymer Characterization

Raman spectroscopy offers a complementary vibrational spectroscopy technique to FTIR for the characterization of poly(this compound). It is particularly useful for studying the polymerization process and the structure of composite materials.

In the Raman spectrum of the this compound monomer, a distinct band around 1630 cm⁻¹ is attributed to the polymerizable vinyl C=C bond. rsc.org The disappearance or significant reduction in the intensity of this band after polymerization provides clear evidence of the reaction's success. rsc.org Studies on copolymers of vinyl acetate (B1210297) and this compound have utilized Raman spectroscopy, in conjunction with FTIR and NMR, to confirm the chemical structure of the resulting copolymers. tandfonline.comtandfonline.com Furthermore, Raman spectroscopy has been employed to characterize poly(this compound) grafted onto graphene oxide, demonstrating its utility in analyzing complex composite materials. researchgate.netresearchgate.net

UV-Visible Spectroscopy Applications

UV-Visible (UV-Vis) spectroscopy is primarily used to study the electronic transitions in molecules and can be applied to monitor the polymerization of this compound and characterize the resulting polymers.

The polymerization of acrylic acid with this compound has been monitored using UV-Vis spectroscopy. iafor.org In these copolymers, the absorption peak at 210 nm, characteristic of poly(acrylic acid), shifts to 225 nm, which corresponds to the overlap of the carboxylic and benzene ring absorptions. iafor.org The intensity of the peaks at 225 nm and 256 nm increases with a higher content of this compound, and a linear relationship between the intensity and concentration can be established. iafor.org UV-Vis spectroscopy has also been used to characterize copolymers of vinyl acetate and this compound. tandfonline.com

Thermal and Morphological Investigations

Understanding the thermal stability and decomposition behavior of poly(this compound) is crucial for its application in various fields.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a key technique for evaluating the thermal stability of poly(this compound) and its derivatives by measuring the change in mass as a function of temperature.

TGA studies have shown that poly(this compound) is generally thermally stable up to relatively high temperatures. For instance, some studies report that the polymer is stable up to 250°C. sci-hub.se In copolymers of vinyl acetate and this compound, the thermal stability was found to be intermediate between that of the corresponding homopolymers. tandfonline.comtandfonline.com In poly(acrylonitrile-co-sodium styrene (B11656) sulfonate) hydrogels, a degradation step beginning around 480°C and ending near 600°C is attributed to the pyrolysis of the sulfonate groups. researchgate.net The thermal stability of PSS has also been investigated in composites with materials like graphene oxide and in various copolymer systems. researchgate.netresearchgate.net For example, TGA was used to characterize amphoteric hydrogels synthesized from this compound and [2-(Methacryloyloxy)ethyl]trimethylammonium chloride. researchgate.net

Table 3: Thermal Decomposition Data for Poly(this compound) and Related Copolymers from TGA

| Polymer System | Decomposition Onset/Range (°C) | Attributed to | Reference |

| Poly(pentafluorophenyl 4-vinylbenzene sulfonate) | Stable up to 250°C, decomposition starts around 300°C | Polymer backbone | sci-hub.se |

| Poly(vinyl acetate-co-sodium 4-vinylbenzenesulfonate) | Intermediate between homopolymers | Polymer backbone | tandfonline.comtandfonline.com |

| Poly(acrylonitrile-co-sodium styrene sulfonate) | 480 - 600°C | Pyrolysis of sulfonate groups | researchgate.net |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal transitions of poly(this compound) (PSS) and its composite materials. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can identify transitions such as glass transition temperature (Tg), melting (Tm), and crystallization (Tc).

For PSS and its derivatives, DSC studies often reveal complex thermal behaviors influenced by factors like hydration, ionic interactions, and the presence of other components in composites. In analyses of PEDOT:PSS films, a well-defined glass transition temperature is often not observed, a phenomenon attributed to the strong ionic interactions between the conductive PEDOT and the PSS polyanion. researchgate.netresearchgate.net However, an endothermic peak is frequently detected around 110-120°C during the first heating scan, which is associated with the release of bound water molecules rather than a true melting of the polymer crystals. researchgate.netresearchgate.net A second heating scan typically shows the disappearance of this peak, confirming its origin as a water-related event. researchgate.net

The glass transition temperature of PSS is highly dependent on its hydration level. For polyelectrolyte complexes (PECs) containing PSS, such as those with poly(diallyldimethylammonium) (PDADMA), the Tg has been observed to decrease significantly with increasing water content. aalto.fi For instance, the Tg of a PDADMA-PSS PEC was found to decrease from 384 K to 318 K as hydration increased. aalto.fi However, for the PSS homopolymer itself, the Tg is often not detectable by standard DSC methods. acs.org

In composite materials, the thermal properties are a function of the constituent parts. For example, in PEDOT:PSS samples modified with ethylene (B1197577) glycol (EG), good thermal stability is observed up to about 270°C. researchgate.net Thermogravimetric analysis (TGA), often used in conjunction with DSC, shows that significant weight loss for PEDOT:PSS begins around 250-270°C, primarily due to the fragmentation of the PSS sulfonate group. researchgate.net

Table 1: Thermal Transitions of PSS and Derived Materials Measured by DSC

| Material | Transition Observed | Temperature (°C) | Notes | Source |

| PEDOT:PSS Film | Endothermic Peak (1st scan) | ~110 | Attributed to melting of crystals/water release. No distinct Tg. | researchgate.net |

| PEDOT/PSS Film | Broad Endothermic Peak | < 120 | Associated with the release of water. No well-defined Tg. | researchgate.net |

| PDADMA-PSS Complex | Glass Transition (Tg) | 45 to 111 | Tg decreases with increasing hydration (from 384K to 318K). | aalto.fi |

| PSS Homopolymer | Glass Transition (Tg) | Not Detectable | Tg is often not observed via DSC for the pure homopolymer. | acs.org |

| PEDOT:PSS/EG | Thermal Stability | Up to ~270 | Onset of significant weight loss due to PSS fragmentation. | researchgate.net |

Electron Microscopy (SEM, TEM) for Surface Morphology and Nanostructure

Electron microscopy, encompassing both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution visualization of the surface topography and internal nanostructure of materials containing poly(this compound). These techniques are crucial for understanding how PSS incorporates into composites and influences the final material architecture.

Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen. nih.gov The transmitted electrons are then focused to form an image, providing detailed information about the internal structure, size, and dispersion of nanoscale components. youtube.com TEM analysis of PSS-coated gold (Au) nanotubes has revealed uniform, hollow nanostructures with wall thicknesses of approximately 6 nm. researchgate.net In studies of V2O5 hydrogels intercalated with PEDOT:PSS, TEM images have shown an unprecedented interlayer distance of 2.2 nm, although it is noted that the high vacuum conditions of TEM might alter the sample by removing some water and polymer molecules from the V2O5 interlayer. osti.gov

Together, SEM and TEM offer a comprehensive view of PSS-derived materials. For example, in studies of Ti3C2Tx/MoO3-x/PEDOT:PSS films, both techniques were employed to characterize the morphology and microstructure, confirming a well-dispersed and densely packed arrangement. researchgate.netrsc.org

X-ray Diffraction (XRD) for Crystalline Structure and Intercalation

X-ray Diffraction (XRD) is an indispensable analytical tool for probing the crystalline structure of poly(this compound) materials. It is particularly powerful for studying the arrangement of polymer chains and for quantifying changes in interlayer spacing when PSS is intercalated into layered host materials.

The principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the angles of diffraction are used to calculate the d-spacing (inter-planar distance) via Bragg's Law. This provides information on the crystal structure, phase, and degree of crystallinity.

A primary application of XRD in PSS research is the characterization of intercalation compounds. When PSS is inserted into the galleries of layered materials like graphene oxide (GO) or layered double hydroxides (LDHs), the interlayer distance increases. This expansion is directly observable in the XRD pattern as a shift of the characteristic diffraction peak (typically the (00l) reflection) to a lower 2θ angle.

Graphene Oxide (GO): Studies have used XRD to quantitatively confirm the intercalation of PSS into GO films, observing a change in the interlayer distance. pusan.ac.kr

Layered Double Hydroxides (LDHs): The successful intercalation of PSS into the galleries of Ni-Al-LDH has been verified by XRD, with the resulting material showing an interlayer spacing of 1.92 nm. sciengine.com In-situ high-temperature XRD has further revealed that the polymerization of the intercalated vinylbenzenesulfonate monomer occurs at a lower temperature within the LDH galleries compared to the bulk monomer, suggesting the layered structure acts as a "molecular reactor".

Vanadium Oxide (V2O5): In V2O5-PEDOT:PSS composites, synchrotron XRD has been used to demonstrate a significant expansion of the interlayer spacing to 2.2 nm. osti.gov In-situ XRD during electrochemical cycling allows for the dynamic observation of structural changes, showing how the d-spacing of different crystal planes evolves as ions are inserted and removed. osti.gov

Polymer Composites: In PEDOT:PSS materials, a reflection peak at a 2θ value of approximately 14.8° has been identified as evidence of PSS incorporation into the material's structure. researchgate.net

Table 2: XRD Findings for PSS Intercalation in Layered Materials

| Host Material | Intercalated Species | Key XRD Finding | Interlayer Spacing | Source |

| Graphene Oxide (GO) | PSS | Increased interlayer distance | Not specified | pusan.ac.kr |

| Ni-Al Layered Double Hydroxide (LDH) | PSS | Successful intercalation | 1.92 nm | sciengine.com |

| V2O5 Hydrogel | PEDOT:PSS | Significant interlayer expansion | 2.2 nm | osti.gov |

| PEDOT Composite | PSS | Characteristic reflection peak | N/A (2θ = 14.8°) | researchgate.net |

Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most widely used method for determining the molecular weight distribution of polymers like poly(this compound). shimadzu.de The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first from the chromatography column, while smaller molecules take a longer path through the porous gel and elute later. shimadzu.de

By calibrating the system with a series of well-characterized polymer standards (often narrow PSS standards), a calibration curve plotting the logarithm of molecular weight against elution time can be created. shimadzu.delcms.cz This allows for the determination of several key parameters for an unknown sample:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Peak molecular weight (Mp): The molecular weight at the highest point of the elution peak.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a perfectly monodisperse polymer where all chains have the same length.

For the analysis of the strongly anionic PSS, specific GPC conditions are required to prevent unwanted interactions with the column material. Aqueous mobile phases, often containing salts like disodium (B8443419) hydrogen phosphate, are used with specialized columns (e.g., Agilent MCX) to ensure a robust and reliable interaction-free separation. lcms.cz The analysis yields an elugram (chromatogram) from which the molecular weight distribution can be calculated. lcms.cz PSS standards for GPC calibration are available across a wide range of molecular weights and are themselves extensively characterized by various analytical methods. anchemplus.pl

Control of Polydispersity in Polymerization

The polydispersity index (PDI) is a critical parameter that defines the uniformity of polymer chain lengths, which in turn influences the physical and chemical properties of the final material. For poly(this compound), significant research has focused on controlling PDI through various polymerization techniques.

Free Radical Polymerization: Conventional free radical polymerization, while often inexpensive and straightforward, typically yields polymers with broad molecular weight distributions (high PDI). However, recent studies have shown that by using specific solvent systems, the PDI can be significantly reduced. For instance, the free radical polymerization of sodium 4-styrenesulfonate in a water/N,N-dimethylformamide (DMF) mixture using benzoyl peroxide as an initiator has achieved PDI values as low as 1.15. mdpi.com This "solubility controlled" behavior is attributed to the thermodynamic limiting solubility of the polymer, offering a pseudo-controlled synthesis without the need for expensive reagents. mdpi.com

Controlled Radical Polymerization (CRP): To achieve more precise control over molecular weight and obtain narrow distributions, controlled or "living" radical polymerization techniques are employed. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are widely used for this compound and its derivatives.

ATRP: The ATRP of sodium 4-styrenesulfonate in a 1:1 water/methanol (B129727) mixture has been shown to be well-controlled, producing polymers with PDIs as low as 1.26. researchgate.net

RAFT: RAFT polymerization is particularly effective for producing PSS with a controlled molecular weight and a very narrow polydispersity. researchgate.netmdpi.com For example, RAFT polymerization of a pentafluorophenyl 4-vinylbenzene sulfonate monomer resulted in polymers with PDIs around 1.20-1.31. sci-hub.se This technique allows for the synthesis of well-defined homopolymers and block copolymers. sci-hub.se

Table 3: Comparison of Polydispersity in PSS Synthesis via Different Methods

| Polymerization Method | Key Conditions/Reagents | Achieved PDI (Mw/Mn) | Source |

| Free Radical Polymerization | Benzoyl peroxide in water/DMF | 1.15 - 1.85 | mdpi.com |

| Atom Transfer Radical Polymerization (ATRP) | 1:1 water/methanol mixture | As low as 1.26 | researchgate.net |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Various CTAs | 1.20 - 1.31 | researchgate.netsci-hub.se |

Electrokinetic and Transport Phenomena Studies

Electrokinetic and transport phenomena in poly(this compound)-based materials are of paramount importance, particularly for applications in membranes, sensors, and ion-exchange systems. These studies investigate the movement of ions and fluids relative to the charged PSS polymer surface.

The fundamental concept governing these phenomena is the electrical double layer that forms at a charged interface. ugr.es The negatively charged sulfonate groups (-SO₃⁻) on the PSS chains create a surface potential, attracting counter-ions (cations) from the surrounding electrolyte solution. cam.ac.uk The potential at the "plane of shear"—the boundary between the layer of fluid that remains attached to the surface and the mobile bulk fluid—is known as the zeta potential (ζ). cam.ac.ukresearchgate.net This potential is a key parameter that dictates electrophoretic mobility and ion transport behavior.

In the context of PSS-based membranes, these principles are used to design systems with specific transport properties:

Ion Selectivity: The fixed negative charges of PSS impart cation selectivity to membranes. In composite membranes like PSS@UiO-66-NH2/AAO, the incorporation of PSS enhances the transport and selectivity of cations over anions. researchgate.net This property is crucial for applications like nanofiltration and electrodialysis.

Ionic Current Rectification (ICR): Asymmetric PSS-based membranes, where PSS is coated on only one side or as part of a layered structure, can exhibit ICR. This means that the ionic current passing through the membrane depends on the direction of the applied voltage, a phenomenon caused by asymmetries in charge, pore size, and wettability. researchgate.net

Transport Modeling: Theoretical transport models are used to understand and predict the performance of PSS-containing membranes. For example, a 1D transport model has been used to describe the concentration profiles of ions across a membrane coated with a PSS/poly(allylamine hydrochloride) (PAH) multilayer, providing insights into the mechanisms of ion separation. utwente.nlacs.org

Gas Transport: PSS is also used as a support or intermediate layer in membranes for gas separation. Studies on dense palladium membranes supported on porous stainless steel (PSS) for hydrogen separation have shown that hydrogen transport occurs via a solution-diffusion mechanism. nih.gov The selectivity of these membranes for hydrogen over other gases like N₂, He, and CH₄ is a critical performance metric that is influenced by transmembrane pressure and temperature. nih.gov

Studies of these phenomena are essential for optimizing the structure and performance of PSS materials in a wide range of advanced applications, from water purification to energy conversion and storage.

Electrokinetic Response of Polyelectrolyte-Coated Particles

The electrokinetic behavior of particles coated with PSS provides insight into the surface charge and the structure of the polyelectrolyte layer. When particles are coated with PSS, the distribution of charge within the polyelectrolyte layer influences the particle's response to an electric field.

One method to study this is by analyzing the electrophoretic mobility of the coated particles in an alternating electric field. For instance, silica (B1680970) spheres have been coated with PSS through the polymerization of this compound monomers onto the particles. ugr.es The structure of the PSS coating, whether it's a "soft" adsorbed layer or a "grafted" brush-like structure, significantly impacts the electrokinetic response. ugr.es A brush-like PSS coating can enhance the Maxwell-Wagner polarization, leading to an increased AC mobility at frequencies around the MHz range. ugr.es

The zeta potential, or electrokinetic potential, is another key parameter that reflects the surface charge and stability of PSS-coated nanoparticles in suspension. nih.gov For PSS-decorated hollow mesoporous silica (HMS) nanoparticles, the zeta potential was found to be -29.00 ± 0.75 mV at a pH of 7, indicating a moderately stable suspension. nih.gov The pH of the surrounding solution influences the surface charge; in acidic conditions, the protonation of the sulfonate groups can lead to a more positive zeta potential. nih.gov

Studies on porous conductive carbon particles have also utilized PSS coatings. The electrokinetic response, particularly concentration polarization, is visualized using fluorescence microscopy to understand the electrical properties of the system. ugr.es These investigations are complemented by dynamic electrophoretic mobility and dielectric dispersion measurements. ugr.es

Ion Exchange Capacity (IEC) Determination

The ion exchange capacity (IEC) is a measure of the number of active sites available for ion exchange within a material. For PSS-based materials, the sulfonate groups (–SO₃⁻) are the primary sites for cation exchange. The IEC is a crucial parameter for applications such as ion-exchange resins and membranes for desalination and fuel cells.

The IEC of PSS-based materials can be tailored by controlling the amount of the vinylbenzenesulfonate monomer used during polymerization. For example, in the synthesis of an ion-exchange material, the cation-exchange capacity can be reproducibly controlled by varying the amount of this compound added. google.com

A common method for determining IEC is through titration. acs.org The membrane or resin is first equilibrated in a known concentration of an acid (e.g., HCl) to ensure all exchange sites are in the H⁺ form. After rinsing to remove excess acid, the material is immersed in a salt solution (e.g., NaCl), causing the H⁺ ions to be exchanged with Na⁺ ions and released into the solution. The amount of released H⁺ is then quantified by titrating the solution with a standardized base (e.g., NaOH). The IEC is calculated using the following formula:

IEC (meq/g) = (Vb * cb) / md

where Vb is the volume of the base used in the titration, cb is the concentration of the base, and md is the dry mass of the ion-exchange material. acs.org

The table below presents IEC values for various PSS-containing membranes, highlighting the influence of composition and crosslinking on the ion exchange capacity.

| Membrane Composition | Crosslinking Agent | IEC (meq/g) |

| Poly(styrene-co-4-vinylbenzenesulfonic acid) | Divinylbenzene (DVB) | 0.70 - 1.0 |

| Poly(vinylidene fluoride)-graft-poly(sodium 4-vinylbenzene sulfonate) (PVDF-g-PSVBS) | Not specified | Not specified |

| Cross-linked sulfonated polystyrene/polystyrene sulfonate (CSPS/PSS) in PE | Not specified | 1.5 - 1.8 |

Data compiled from multiple sources. sci-hub.se

It has been noted that polymers based on this compound can exhibit higher ion-exchange capacities (4.2–5.0 meq/g) compared to traditional cross-linked polystyrene sulfonates (3.8–4.5 meq/g).

Proton Conductivity Measurements in Membranes

Proton conductivity is a critical property for membranes used in proton exchange membrane fuel cells (PEMFCs). The sulfonic acid groups in PSS facilitate proton transport, making it a valuable component in the development of conductive membranes.

The proton conductivity of PSS-based membranes is typically measured using electrochemical impedance spectroscopy (EIS). The membrane is placed between two electrodes in a controlled temperature and humidity environment. An AC signal of varying frequency is applied, and the resulting impedance is measured. The bulk resistance of the membrane is extracted from the Nyquist plot, and the proton conductivity (σ) is calculated using the formula:

σ (S/cm) = L / (R * A)

where L is the thickness of the membrane, R is the bulk resistance, and A is the cross-sectional area of the membrane.

Composite membranes made from sulfonated poly(ether ether ketone) (SPEEK) and surface-coated poly(this compound)/silicotungstic acid have also been investigated for their proton conductivity. unr.edu Furthermore, graphene oxide modified with PSS has shown very high in-plane proton conductivities, reaching 0.54 S/cm at 30°C and 100% relative humidity. researchgate.net

The table below summarizes the proton conductivity of various PSS-based membranes under different conditions.

| Membrane System | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S/cm) |

| Polyacrylate/Silica with this compound | 30 | Not specified | 1.17 x 10⁻³ - 2.85 x 10⁻³ |

| Graphene Oxide with Poly(this compound) | 30 | 100 | 0.54 |

| Sulfonated PEEK with Poly(this compound)/Silicotungstic acid | Not specified | Not specified | Not specified |

| Sulfonated PES with 60 wt.% PWA | Not specified | Not specified | 1.7 x 10⁻² |

Data compiled from multiple sources. lmaleidykla.ltunr.eduresearchgate.net

Swelling Behavior and Water Uptake Studies

The swelling behavior and water uptake of PSS-based hydrogels and membranes are crucial for their performance in various applications, from superabsorbent materials to membranes for fuel cells and desalination. The hydrophilic sulfonate groups attract water molecules, leading to swelling. The extent of swelling is influenced by the crosslink density, the concentration of ionic groups, and the external environment (e.g., pH, ionic strength).

Water uptake is typically determined by measuring the weight of the material before and after immersion in water until equilibrium is reached. The percentage of water uptake (WU) is calculated as:

WU (%) = [(Wwet - Wdry) / Wdry] * 100

where Wwet is the weight of the swollen material and Wdry is the weight of the dry material.

Studies on hydrogels based on N-isopropylacrylamide (NIPA) and this compound (referred to as SSA) have shown that the equilibrium swelling ratio is dependent on the mole fraction of the ionic comonomer. psu.edu The swelling process in these hydrogels has been found to obey second-order kinetics. researchgate.net

In the context of membranes, maintaining an appropriate level of water uptake is essential. For hybrid polyacrylate/silica membranes containing this compound, the water uptake was found to increase with the content of the sol-gel precursor, reaching values between 18-24 wt.%. lmaleidykla.lt Similarly, for membranes used in membrane capacitive deionization (MCDI), pore-filled membranes with PSS have been shown to have moderate water uptake (26–35 wt%). acs.orgsci-hub.se

The swelling of PSS-based materials can also be influenced by the pH of the surrounding medium. For example, hydrogels derived from 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a similar strong polyelectrolyte, exhibit swelling that is largely independent of pH due to the complete dissociation of the sulfonate groups. rsc.org

The table below presents water uptake data for different PSS-containing materials.

| Material | Composition Details | Water Uptake (%) |

| Hybrid Polyacrylate/Silica Membrane | Varied sol-gel content | 18 - 24 |

| PE-CSPS Membrane | 5-15% DVB crosslinking | 26 - 36 |

Data compiled from multiple sources. sci-hub.selmaleidykla.lt

Applications of Poly Sodium 4 Vinylbenzenesulfonate and Copolymers in Advanced Materials Science

Ion Exchange and Separation Technologies

Copolymers incorporating sodium 4-vinylbenzenesulfonate are extensively utilized in ion exchange and separation technologies. The sulfonate functional groups act as anionic exchange sites, facilitating the removal of cationic species from aqueous solutions. researchgate.net These materials are often synthesized as hydrogels or resins, which are effective for water treatment processes. researchgate.netmdpi.com

Poly(this compound) is a key monomer in the synthesis of ion exchange resins for water purification. mdpi.com For instance, a copolymer ion exchanger made of poly(styrene-co-4-vinylbenzenesulfonic acid) nanoparticles has been developed using precipitation polymerization. researchgate.netresearchgate.net The efficiency of these resins is influenced by various polymerization parameters, including temperature, time, initiator concentration, and comonomer composition. researchgate.netresearchgate.net These resins function by exchanging their sodium ions with cationic contaminants in water. Anion exchange (AEX) resins, particularly strong-base AEX resins functionalized with quaternary ammonium (B1175870) groups, are effective in removing various inorganic anions from drinking water. nih.gov While these are primarily used for substances like per- and polyfluoroalkyl substances (PFAS), their interaction with other anions like sulfate (B86663) and bicarbonate is a critical aspect of their performance in water treatment scenarios. nih.gov

In the field of water desalination, copolymers of this compound have been engineered for membrane capacitive deionization (MCDI). A notable example is the creation of a poly(vinylidene fluoride)-graft-poly(this compound) (PVDF-g-PSSVBS) copolymer. This material is synthesized by grafting the this compound onto a dehydrofluorinated PVDF backbone. The resulting copolymer is then used to fabricate cation exchange membranes, which are a critical component of MCDI systems for removing dissolved salts from water. To ensure the creation of consistent and uniform membranes, it is recommended that the annealing temperature during their preparation is kept below 60 °C.

The strong ion-exchange capabilities of poly(this compound) and its copolymers make them excellent candidates for the removal of heavy metal ions from wastewater. researchgate.netmdpi.com Copolymers containing sulfonic acid groups can effectively bind to metal cations. researchgate.net

Research has demonstrated the fabrication of polyelectrolyte membranes (PEMs) from sulfonate-grafted sodium alginate and poly(vinyl alcohol) for the removal of copper (II) ions. mdpi.com These membranes have shown significant adsorption capacities for Cu(II) ions. mdpi.com Similarly, hydrogels synthesized from copolymers of sodium 4-styrenesulfonate have been studied for their ability to adsorb lead (Pb²⁺) ions, with thermodynamic analysis indicating a spontaneous adsorption process. researchgate.net These hydrogels can be regenerated and reused multiple times with minimal loss of adsorption capacity. researchgate.net

The table below summarizes the adsorption capacities of various copolymers for different heavy metal ions.

| Copolymer System | Target Metal Ion | Maximum Adsorption Capacity (q_max) | Reference |

| Sulfonate grafted sodium alginate/poly(vinyl alcohol) (PSASB) | Copper (II) | 181.22 mg/g | mdpi.com |

| Sulfonate grafted sodium alginate/poly(vinyl alcohol) (PSAAM) | Copper (II) | 188.91 mg/g | mdpi.com |

| Poly(acrylic acid-co-acryloyl tetrasodium (B8768297) thiacalix researchgate.netarene tetrasulfonate) dextrin | Lead (II) | High (order: Pb²⁺>Cd²⁺>Hg²⁺) | researchgate.net |

| AITC/LMS copolymers | Copper (II) | 67 mg/g | researchgate.net |

| D-Cu²⁺ (Copper(II)-loaded on D-H) | Ammonium (NH₄⁺) | 280.9 mg/g | researchgate.net |

Table showing the maximum adsorption capacities of various polymer systems for heavy metal ions.

Copolymers based on this compound are also effective adsorbents for organic dyes and other toxins from aqueous solutions. Poly(sodium 4-styrene sulfonate) functionalized graphene (PSS-rGO) has demonstrated an exceptionally high adsorption capacity for the cationic dye methylene (B1212753) blue. bohrium.com The adsorption capacity varies with pH, ranging from 1085 mg/g at pH 3.0 to 1300 mg/g at pH 11.0. bohrium.com A significant advantage of this adsorbent is its regenerability through simple heating, which avoids secondary pollution. bohrium.com

Similarly, magnetic chitosan (B1678972) microspheres grafted with poly(sodium 4-styrene sulfonate) (MCS-g-PSSS) have been synthesized to remove cationic dyes. researchgate.net These microspheres showed a maximum adsorption capacity of 989 mg/g for methylene blue at pH 1 and 25 °C. researchgate.net The adsorption kinetics for these systems often fit the pseudo-second-order model, suggesting an ion-exchange mechanism. researchgate.netnih.gov

Hydrogels made from poly(acrylonitrile-co-sodium styrene (B11656) sulfonate) have also been prepared for the removal of crystal violet dye, showing a high removal efficiency of nearly 100% and a maximum adsorption capacity of 518.49 mg/g. researchgate.net

| Adsorbent Material | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |

| Poly(sodium styrene sulfonate)-graphene (PSS-rGO) | Methylene Blue | 1300 (at pH 11.0) | bohrium.com |

| Magnetic Chitosan-g-Poly(sodium styrene sulfonate) | Methylene Blue | 989 (at pH 1.0) | researchgate.net |

| Poly(acrylonitrile-co-sodium styrene sulfonate) | Crystal Violet | 518.49 | researchgate.net |

Table summarizing the adsorption capacities of various PSS-based materials for organic dyes.

Functional Membranes and Hydrogels

The unique properties of poly(this compound) lend themselves to the creation of functional membranes and hydrogels for specialized applications, most notably in energy technology. psu.edu

Poly(this compound) and its copolymers are investigated as materials for proton exchange membranes (PEMs) in fuel cells. rasayanjournal.co.in PEMs are a core component of fuel cells, responsible for conducting protons while acting as a barrier to fuel and oxidant gases. redalyc.org While perfluorosulfonic acid polymers like Nafion have been the standard, there is a drive to develop fluorine-free alternatives to reduce cost and address environmental concerns. redalyc.orgnih.gov

Copolymers of sodium 4-styrenesulfonate are synthesized for this purpose. For example, poly(styrene sulfonic acid-co-4-vinylpyridine) has been created via free-radical polymerization with the goal of forming a PEM. upb.ro Blends of sulfonated polystyrene with other polymers, such as maleated natural rubber, have also been explored. A blend with 40% sulfonated polystyrene exhibited a proton conductivity of 3.37 x 10⁻² S/cm, showing its potential for fuel cell applications. rasayanjournal.co.in

Furthermore, composite PEMs incorporating phosphomolybdic acid into a sulfonate-grafted sodium alginate/poly(vinyl alcohol) matrix have demonstrated significant proton conductivity (up to 59.23 mS/cm) and low methanol (B129727) permeability, which are desirable characteristics for direct methanol fuel cells. mdpi.com The oxidative stability of these membranes is a critical factor for durability, as reactive species like hydroxyl radicals (HO•) can cause degradation. nih.gov Studies on the reaction kinetics of HO• with poly(sodium styrene sulfonate) oligomers help in understanding and improving the long-term stability of these membranes in the fuel cell environment. nih.gov

| Membrane Composition | Proton Conductivity (S/cm) | Reference |

| MNR-sPS 40% (Maleated Natural Rubber-Sulfonated Polystyrene) | 3.37 x 10⁻² | rasayanjournal.co.in |

| PMA-incorporated PSAAM PEM | 5.92 x 10⁻² (59.23 mS/cm) | mdpi.com |

| PMA-incorporated PSASB PEM | 4.57 x 10⁻² (45.66 mS/cm) | mdpi.com |

| Poly(styrenesulfonic acid)-based PEM (high density) | 0.93 | innovations-report.com |

| Recast Nafion | 1.16 x 10⁻² | redalyc.org |

| Blended Nafion/SPInd (20 wt.%) | 2.41 x 10⁻² | redalyc.org |

Table of proton conductivity for various polyelectrolyte membranes.

Design of Materials for Controlled Release Systems

The unique properties of poly(this compound) (PSS) make it a valuable component in the design of sophisticated controlled release systems. Its polyelectrolyte nature allows it to function as a "nano-gate," modulating the release of therapeutic agents in response to environmental triggers, particularly pH. nih.govnih.gov

Researchers have successfully grafted PSS onto the surface of hollow mesoporous silica (B1680970) nanoparticles (HMS) to create a pH-responsive drug delivery vehicle. nih.gov In this system, the PSS layer acts as a barrier to drug release at physiological pH (7.4). nih.gov However, in acidic environments, such as those found in the microenvironment of cancer cells (pH 6.5-6.9) or within the cells themselves (pH 4.5-5.5), the sulfonate groups of the polymer become protonated. nih.govnih.gov This protonation disturbs the hydrogen bonding between the PSS and the encapsulated drug, like curcumin (B1669340), and causes the polymer chains to swell due to electrostatic repulsion, leading to a rapid release of the payload. nih.gov This targeted release mechanism enhances the local concentration of the drug where it is most needed, minimizing systemic exposure. nih.gov

Copolymers of this compound have also been fabricated for controlled drug delivery. Hydrogels composed of sodium poly(styrene sulfonate-co-poly acrylic acid) have been developed for the controlled release of ketorolac (B1673617) tromethamine. These hydrogels exhibit significant pH sensitivity, with higher swelling and drug release observed at pH 7.4 compared to the more acidic pH 1.2.

The table below summarizes the kinetic models for curcumin release from PSS-decorated nanoparticles, highlighting the pH-dependent mechanism.

Release Kinetics of Curcumin from PSS-Decorated Nanoparticles

This interactive table details the release kinetic parameters obtained from nonlinear fitting plots for curcumin release from Hollow Mesoporous Silica (HMS) and PSS-decorated HMS nanoparticles at different pH values.

| System | pH | Higuchi Model (R²) | Ritger-Peppas Model (R²) | Release Mechanism |

|---|---|---|---|---|

| HMS | 7.4 | 0.985 | 0.963 | Fickian Diffusion |

| PSS@HMS | 7.4 | 0.871 | 0.989 | Non-Fickian (Anomalous) |

| PSS@HMS | 5.0 | 0.941 | 0.991 | Non-Fickian (Anomalous) |

Data sourced from a 2020 study on pH-triggered drug release. nih.gov

Development of Superabsorbent Hydrogels

Copolymers incorporating this compound are instrumental in creating superabsorbent hydrogels (SAHs), which are three-dimensional polymer networks capable of absorbing and retaining vast quantities of water. epa.govpsu.edumdpi.com The inclusion of the ionic sulfonate group enhances the swelling capacity of these materials. psu.edu

One notable example is the copolymerization of N-isopropylacrylamide (NIPA) with this compound (referred to as SSA in some studies). epa.govpsu.edu The introduction of the rigid styrene sulfonate units into the poly(N-isopropylacrylamide) (PNIPA) backbone creates a stiffer polymer chain compared to other ionic comonomers like the sodium salt of 2-acrylamido-2-methylpropane sulfonic acid (AMPS). psu.edu This increased rigidity results in the hydrogel exhibiting non-Gaussian elasticity properties at lower degrees of swelling. psu.edu

The swelling capacity of these hydrogels is directly influenced by the mole fraction of the ionic comonomer. Studies have shown that for AAm/SSS/PEG semi-interpenetrating polymer networks (IPNs), the equilibrium percentage swelling can range from 420% to 790%, increasing with a higher content of the sulfonate monomer. mdpi.com Similarly, hydrogels made from NIPA and this compound have been synthesized to form highly swellable and transparent materials. psu.edu

Swelling Properties of Acrylamide (B121943)/Sodium 4-Vinylbenzenesulfonate Hydrogels

This interactive table presents the equilibrium swelling percentages for hydrogels and semi-IPNs based on acrylamide (AAm) and 4-styrenesulfonic acid sodium salt (SSS).

| Hydrogel Type | Composition | Equilibrium Percentage Swelling (%) |